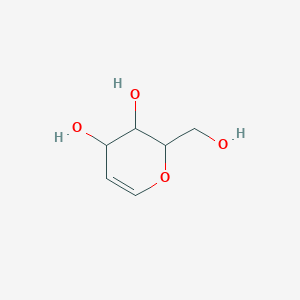

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGMZCTULTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | glucal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glucal | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864381 | |

| Record name | 1,5-Anhydro-2-deoxyhex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-75-9 | |

| Record name | 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal)

Introduction: The Enduring Significance of D-Glucal in Modern Synthesis

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, more commonly known in the scientific community as D-Glucal , is a pivotal unsaturated carbohydrate derivative. First synthesized by the pioneering chemist Hermann Emil Fischer in 1913, D-Glucal has since transitioned from a chemical curiosity to an indispensable chiral building block in the lexicon of organic synthesis. Its unique structural feature, an enol ether embedded within a pyranose ring, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical and physical properties of D-Glucal, its synthesis and characterization, its key reactions, and its significant applications, particularly in the realm of drug discovery and development. For researchers and drug development professionals, a thorough understanding of D-Glucal's chemistry is paramount for leveraging its full potential in the synthesis of complex and biologically active molecules.[1][2][3]

Physicochemical and Spectroscopic Profile of D-Glucal

A comprehensive understanding of a molecule's properties is the foundation of its effective application. D-Glucal is typically a white crystalline solid, and its key physicochemical properties are summarized in the table below.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [5] |

| Molecular Weight | 146.14 g/mol | [5] |

| Melting Point | 57-62 °C | [6] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Solubility | Soluble in water, methanol, and DMSO | [4][7] |

| Specific Optical Rotation ([α]D) | -7° to -12° (c ≈ 2, in water) | [1][7] |

Spectroscopic Characterization: The Fingerprint of D-Glucal

The structural identity of D-Glucal is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of D-Glucal is characterized by distinct signals corresponding to the olefinic protons of the enol ether, as well as the protons on the diol and hydroxymethyl-substituted carbons. The anomeric proton (H-1) typically appears as a doublet of doublets around 6.4 ppm, coupled to the H-2 proton. The H-2 proton resonates at approximately 4.8 ppm. The remaining protons on the pyran ring and the hydroxymethyl group appear in the region of 3.5-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The olefinic carbons, C-1 and C-2, are observed downfield at approximately 144 ppm and 100 ppm, respectively. The remaining carbons of the pyran ring and the hydroxymethyl group appear in the range of 60-80 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of D-Glucal displays characteristic absorption bands that correspond to its functional groups. A broad and strong absorption in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The C=C stretching vibration of the enol ether appears around 1645 cm⁻¹. The C-O stretching vibrations of the alcohols and the ether linkage are observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[5][8]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of D-Glucal and its derivatives reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, although it can be weak. Common fragmentation pathways involve the loss of water (H₂O), formaldehyde (CH₂O), and other small neutral molecules from the pyran ring, leading to a complex but interpretable fragmentation pattern that aids in structural elucidation.[7][9]

Synthesis of D-Glucal: A Classic Transformation

The most common and historically significant synthesis of D-Glucal proceeds from the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of the hydroxyl groups, formation of a glycosyl halide, and subsequent reductive elimination to form the characteristic double bond of the glycal. The synthesis is typically carried out via the peracetylated intermediate, 3,4,6-tri-O-acetyl-D-glucal.

Experimental Protocol: A Two-Step Synthesis of D-Glucal from D-Glucose

Part 1: Synthesis of 3,4,6-tri-O-acetyl-D-glucal

This procedure involves the peracetylation of D-glucose, conversion to the acetobromo-α-D-glucose, and subsequent reduction.

-

Step 1: Acetylation of D-Glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst, such as zinc chloride or iodine, to yield penta-O-acetyl-β-D-glucopyranose.

-

Step 2: Bromination: The penta-O-acetyl-β-D-glucopyranose is then reacted with a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose).

-

Step 3: Reductive Elimination: The crucial glycal-forming step involves the reaction of acetobromo-α-D-glucose with activated zinc dust in the presence of a copper(II) sulfate solution in acetic acid. This reductive elimination reaction removes the bromine at C-1 and the acetate at C-2, forming the double bond and yielding 3,4,6-tri-O-acetyl-D-glucal.

Part 2: Deacetylation to D-Glucal

The final step is the removal of the acetyl protecting groups to afford D-Glucal.

-

Step 4: Zemplén Deacetylation: 3,4,6-tri-O-acetyl-D-glucal is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield crude D-Glucal, which can be further purified by recrystallization.[10]

Caption: Mechanism of the Ferrier Rearrangement.

Applications in Drug Discovery and Development

The unique structural and reactive properties of D-Glucal have established it as a valuable starting material in the synthesis of numerous biologically active compounds and complex natural products.

Synthesis of Oligosaccharides and Glycoconjugates

D-Glucal and its derivatives are extensively used as glycosyl donors in the synthesis of oligosaccharides. [4][11]The ability to control the stereochemical outcome of glycosylation reactions using glycal-based methods is a significant advantage. These synthetic oligosaccharides are crucial tools for studying the biological roles of carbohydrates in processes such as cell-cell recognition, immune response, and pathogen binding.

Precursor to Antiviral and Anticancer Agents

The pyran scaffold present in D-Glucal is a common structural motif in many antiviral and anticancer drugs. D-Glucal has been utilized as a key intermediate in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. For instance, the synthesis of certain sialic acid glycals, which are known inhibitors of the neuraminidase enzyme of the influenza virus, has been achieved using glycal chemistry. [12][13][14]Furthermore, the incorporation of the dihydropyran moiety into more complex structures has led to the development of novel anticancer agents. [15]

Access to Deoxysugars and Aminosugars

D-Glucal serves as a versatile precursor for the synthesis of 2-deoxy and 2,3-dideoxy sugars, which are components of many important natural products, including some antibiotics and cardiac glycosides. [16]Additionally, the double bond of D-Glucal can be functionalized to introduce nitrogen-containing groups, providing access to valuable aminosugars. [17]

Safety and Handling

D-Glucal is classified as a skin and eye irritant and may cause respiratory irritation. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Store D-Glucal in a tightly sealed container in a cool, dry place.

Conclusion

From its initial discovery over a century ago, 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal) has proven to be a remarkably versatile and powerful tool in organic synthesis. Its ready availability from D-glucose, coupled with the rich chemistry of its enol ether functionality, has cemented its status as a cornerstone of modern carbohydrate chemistry. For researchers and professionals in drug discovery, a deep understanding of the properties, synthesis, and reactivity of D-Glucal is essential for the continued development of novel therapeutics and the exploration of the complex world of glycobiology.

References

-

PubChem. D-(+)-Glucal. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the synthesis of 2-deoxy-D-glucose.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers. [Link]

-

PubMed. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. [Link]

- Google Patents.

-

PubMed Central. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus. [Link]

-

PubMed Central. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of d-glucose C6H12O6. [Link]

-

PubMed. Understanding the fragmentation of glucose in mass spectrometry. [Link]

-

ChemRxiv. Electrochemical Ferrier Rearrangement of Glycals. [Link]

-

ACS Publications. Methods for 2-Deoxyglycoside Synthesis. [Link]

-

ResearchGate. Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. [Link]

-

ACS Publications. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. [Link]

-

PubMed. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination. [Link]

-

ResearchGate. Fragmentation pathways of D-glucose; (b) MS spectrum before... [Link]

-

SLU. Complete 1H and 13C NMR spectral assignment of d-glucofuranose. [Link]

-

PubMed Central. New Anticancer Agents: Design, Synthesis and Evaluation. [Link]

-

Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

-

ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR... [Link]

-

PubMed Central. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs. [Link]

-

ACS Publications. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]

-

PubMed Central. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. [Link]

-

ResearchGate. IR spectra of saturated aqueous solutions of D-(-)- fructose and D-(+)-glucose. [Link]

-

PubMed Central. Synthesis of d-Glucose-3-14C and Related Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. D-Glucal (CAS 13265-84-4): Essential for Pharmaceutical and Chemical Synthesis. [Link]

-

ANWAR SHAMIM. Functionalization of 3,4,6-tri-O-acetyl-D-glucal via Click Chemistry and Palladium. [Link]

-

CONICET. 1H and 13C NMR study of copteroside E derivatives. [Link]

-

Royal Society of Chemistry. Ferrier rearrangement: an update on recent developments. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. Reaction of tri-O-acetyl-d-glucal (2a) with chlorine azide. [Link]

-

Lehigh Preserve. Fast Atom Bombardment Mass Spectrometry As A Probe Of Condensed Phase Reaction Chemistry. [Link]

-

PubMed Central. Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents.

-

Chem-Station. Ferrier Rearrangement. [Link]

-

PubMed. Synthesis of beta-D-glucose oligosaccharides from Phytophthora parasitica. [Link]

-

PubMed Central. Automated Synthesis of C1-Functionalized Oligosaccharides. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

ACS Publications. The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. teses.usp.br [teses.usp.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Glucal | 13265-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]

- 11. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of D-Glucal in Modern Organic Synthesis

Introduction: D-Glucal, A Cornerstone of Glycochemistry

In the landscape of synthetic organic chemistry, D-Glucal stands as a preeminent chiral building block, prized for its unique structural features and versatile reactivity.[1][2] Derived from D-glucose, this glycal is characterized by an endocyclic enol ether moiety, a functional group that serves as a linchpin for a vast array of chemical transformations.[1] Its rigid pyranose ring embeds stereochemical information, making it an invaluable starting material in the chiral pool for the synthesis of complex molecules, including oligosaccharides, C-glycoside mimetics, and various natural products.[1][2][3][4] The strategic importance of D-Glucal lies in its ability to act as a precursor to reactive intermediates, primarily the allyloxocarbenium ion, which can be intercepted by a wide range of nucleophiles with predictable stereochemical outcomes. This guide provides an in-depth exploration of D-Glucal's core applications, detailing the mechanistic rationale behind its reactivity and furnishing field-proven protocols for its use in the laboratory.

Core Reactivity: The Allyloxocarbenium Ion Pathway

The synthetic utility of D-Glucal is dominated by the reactivity of its C1-C2 double bond. In the presence of an electrophile or a Lewis acid, the electron-rich enol ether is activated, leading to the formation of a key delocalized intermediate: the allyloxocarbenium ion. This cation is stabilized by the adjacent ring oxygen and serves as the central hub from which numerous synthetic pathways diverge. The stereochemical outcome of subsequent nucleophilic attack is often dictated by the conformation of this intermediate and the nature of the substituents on the pyranose ring.

Caption: Core reactivity pathway of D-Glucal activation.

Application 1: The Ferrier Rearrangement for 2,3-Unsaturated Glycosides

The Ferrier rearrangement is arguably the most iconic reaction of glycals, providing a powerful method for the synthesis of 2,3-unsaturated glycosides.[5][6] The transformation is a Lewis acid-catalyzed nucleophilic substitution that proceeds with a characteristic allylic shift.[6]

Mechanistic Insight

The reaction is initiated by the coordination of a Lewis acid to the C3-alkoxy group (often an acetate) of a protected D-Glucal, facilitating its departure and generating the stabilized allyloxocarbenium ion.[6][7][8] A nucleophile, typically an alcohol or phenol, then attacks the anomeric carbon (C1), usually from the less hindered alpha-face, to yield the thermodynamically stable 2,3-unsaturated glycoside.[6][8] This rearrangement efficiently transforms a C1-C2 unsaturated system into a C2-C3 unsaturated one while simultaneously installing a new glycosidic bond at C1.

Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement.

Protocol 1: Synthesis of an Allyl 2,3-Unsaturated Glucoside

This protocol describes a typical Ferrier rearrangement using tri-O-acetyl-D-glucal and allyl alcohol.

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Allyl alcohol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add allyl alcohol (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add BF₃·OEt₂ (0.5 eq) dropwise via syringe. Causality Note: A catalytic amount of Lewis acid is sufficient to promote the rearrangement. Adding it slowly at low temperature helps to control the reaction rate and minimize side products.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the desired allyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside.

Application 2: Epoxidation for the Synthesis of Amino Sugars

The electron-rich double bond of D-Glucal is susceptible to diastereoselective epoxidation, yielding 1,2-anhydrosugars.[9][10] These strained epoxides are highly valuable intermediates that can be opened by a variety of nucleophiles to install functionality at C2 with excellent regio- and stereocontrol, providing a robust entry into diverse carbohydrate derivatives, including amino sugars.[9][11]

Methodology and Rationale

Dimethyldioxirane (DMDO), generated in situ from Oxone® and acetone, is the reagent of choice for this transformation.[10][12] It operates under neutral pH conditions, which is critical for preserving acid-sensitive protecting groups and preventing premature opening of the newly formed epoxide.[13] The epoxidation of 3,4,6-tri-O-acetyl-D-glucal typically yields a mixture of the α-gluco and β-manno epoxides, with the former often predominating due to attack from the less sterically hindered α-face. The resulting epoxide can then undergo Sₙ2-type ring-opening with an azide source (e.g., sodium azide) to introduce the crucial nitrogen functionality, which can later be reduced to an amine.

Caption: Synthetic workflow from D-Glucal to 2-amino sugars via epoxidation.

Protocol 2: In Situ DMDO Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

This protocol is adapted from a high-yield, scalable procedure.[12]

Materials:

-

3,4,6-Tri-O-benzyl-D-glucal

-

Oxone® (potassium peroxymonosulfate)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a biphasic system in a round-bottom flask equipped with a vigorous overhead stirrer. Add a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in DCM (approx. 0.25 M) and acetone (10 vol% of the DCM).

-

Add saturated aqueous NaHCO₃ solution (approx. 1.5 times the volume of the organic phase). Cool the vigorously stirred mixture to 0 °C in an ice bath. Causality Note: The bicarbonate buffer is crucial for maintaining a neutral to slightly basic pH, which stabilizes the DMDO and prevents acid-catalyzed decomposition of the product.

-

In a separate beaker, dissolve Oxone® (2.0 eq) in water (approx. 4 mL per gram of Oxone®).

-

Add the Oxone® solution dropwise to the cooled, vigorously stirred biphasic mixture over 15-20 minutes.

-

Continue stirring vigorously at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC until the starting glycal is consumed.

-

Separate the organic phase. Extract the aqueous phase with DCM (2x).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose is often of sufficient purity (>95%) for subsequent reactions.[12]

Application 3: Synthesis of C-Glycosides

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable analogues of O-glycosides and are important targets in drug discovery.[14] D-Glucal is an excellent precursor for C-glycoside synthesis, reacting with a range of carbon-based nucleophiles under Lewis acidic conditions.

Methodology: C-Ferrier and Related Reactions

The synthesis often proceeds via a C-Ferrier type rearrangement, where a carbon nucleophile, such as an allylsilane, silyl enol ether, or organometallic reagent, intercepts the allyloxocarbenium ion intermediate.[15][16] The choice of Lewis acid is critical and can influence the yield and stereoselectivity of the C-C bond formation.[17] Ceric Ammonium Nitrate (CAN) has been shown to be an effective promoter for reactions with allylsilanes.[15]

Protocol 3: CAN-Mediated Synthesis of an Allyl C-Glycoside

This protocol is adapted from a procedure for the C-glycosylation of tri-O-acetyl-D-glucal.[15]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Allyltrimethylsilane

-

Ceric Ammonium Nitrate (CAN)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous acetonitrile (0.1 M) at room temperature, add allyltrimethylsilane (2.0 eq).

-

Add CAN (1.0 eq) in one portion. The reaction mixture will typically turn orange. Causality Note: CAN acts as both a Lewis acid to activate the glycal and a single-electron oxidant, though its primary role here is believed to be Lewis acidic activation.

-

Stir the reaction at room temperature. Monitor progress by TLC; the reaction is often complete within 1 hour.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated allyl C-glycoside product.

Summary of D-Glucal Transformations

| Reaction Type | Substrate Example | Reagents/Catalyst | Typical Conditions | Product Type | Typical Yield / Selectivity |

| Ferrier Rearrangement | Tri-O-acetyl-D-glucal | ROH, BF₃·OEt₂ | DCM, 0 °C to RT | 2,3-Unsaturated O-Glycoside | 80-95%, High α-selectivity[6] |

| Epoxidation | Tri-O-benzyl-D-glucal | Oxone®, Acetone | DCM/H₂O, NaHCO₃, 0 °C to RT | 1,2-Anhydrosugar (Epoxide) | >95%, High α-selectivity[10][12] |

| Epoxide Opening (Azide) | 1,2-Anhydro-D-glucopyranose | NaN₃, NH₄Cl | DMF, 80 °C | 2-Azido-2-deoxy Sugar | Good to excellent yields |

| C-Glycosylation | Tri-O-acetyl-D-glucal | Allyltrimethylsilane, CAN | MeCN, RT | 2,3-Unsaturated C-Glycoside | 70-90%, High α-selectivity[15] |

| Iodoglycosylation | Tri-O-acetyl-D-glucal | ROH, N-Iodosuccinimide (NIS) | DCM, -20 °C | 2-Iodo-O-Glycoside | Variable yields, often mixture of diastereomers[18] |

Conclusion

D-Glucal's unique combination of stereochemical richness and predictable reactivity solidifies its status as a "power tool" in synthetic chemistry. The transformations discussed herein—the Ferrier rearrangement, diastereoselective epoxidation, and C-glycosylation—represent only a fraction of its total utility but highlight the fundamental strategies that enable chemists to access complex and biologically relevant molecules. The provided protocols serve as a validated starting point for researchers aiming to leverage the synthetic potential of this exceptional chiral building block in their drug discovery and development programs.

References

- Emmadi, M., & Kulkarni, S. S. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers.

- Research and Reviews. (n.d.). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules.

- ResearchGate. (n.d.). Studies on the Reaction of D-Glucal and its Derivatives with 1-Chloromethyl-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Salts.

- Hehre, E. J., et al. (n.d.). Scope and mechanism of carbohydrase action: stereospecific hydration of D-glucal catalyzed by alpha- and beta-glucosidase. PubMed.

- Bennett, C. S. (n.d.). Methods for 2-Deoxyglycoside Synthesis. PMC - NIH.

- MedChemExpress. (n.d.). D-Glucal | Biochemical Assay Reagent.

- Gross, P. H., et al. (n.d.). Syntheses of amino sugars from tri-O-acetyl-D-glucal via epoxides. ACS Publications.

- (2014). An improved synthesis of 3,6-anhydro-D-glucal and a study of its unusual chemical reactivity. Source not available.

- (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source not available.

- ResearchGate. (n.d.). Versatility of Glycals in Synthetic Organic Chemistry: Coupling reactions, Diversity Oriented Synthesis and Natural Product Synthesis.

- (n.d.). Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal. PubMed.

- (1996). The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water. The Journal of Organic Chemistry - ACS Publications.

- ResearchGate. (n.d.). Synthesis of C- and S-Glycosides.

- (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications.

- (2023). d-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides and Modular Assembly of Heparan Sulfate. The Journal of Organic Chemistry - ACS Publications.

- (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.

- (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.

- Benchchem. (n.d.). Application Notes and Protocols for the Ferrier Rearrangement Mechanism with Silylated Glucals.

- (2023). Recent Advances on the Synthesis of C-Glycosides from 1,2-Glycals. Source not available.

- (n.d.). Synthesis of Silylallene Glycosides and Diene Diglycosides by C-Glycosidation of d-Glucal with 1,4-Bis(trimethylsilyl)-2-butyne. Organic Letters - ACS Publications.

- (n.d.). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source not available.

- Wikipedia. (n.d.). Ferrier rearrangement.

- ResearchGate. (n.d.). Epoxidation of glycals with oxone-acetone-tetrabutylammonium hydrogen sulfate: A convenient access to simple β-D-glycosides and to α-D-mannosamine and D-talosamine donors.

- (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. PMC - NIH.

- (2021). 20.3: The Structure and Properties of D-Glucose. Chemistry LibreTexts.

- (n.d.). Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv.

- (n.d.). Reaction of D-glycals derivatives with Carbohydrate azides. Source not available.

- (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- (2014). Reactions with D-Glucose. YouTube.

- (n.d.). Dioxirane, dimethyl. Organic Syntheses Procedure.

- (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. ResearchGate.

- Biosynth. (n.d.). 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681.

- Enamine. (n.d.). Chiral Building Blocks Selection.

- (2014). Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. An improved synthesis of 3,6-anhydro-D-glucal and a study of its unusual chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chiral Precursor: Application Notes for 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Chiral Synthon

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of chiral precursors is paramount for achieving stereochemical control and accessing biologically active molecules. Among the arsenal of chiral building blocks, 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol and its stereoisomers stand out as exceptionally versatile synthons. Commonly referred to in the chemical literature as glycals , with the D- and L-isomers known as D-glucal and L-glucal respectively, these molecules serve as powerful starting materials for the enantioselective synthesis of a wide array of complex natural products and pharmaceuticals.[1][2]

The synthetic utility of these dihydropyran derivatives stems from the unique reactivity of their endocyclic enol ether functionality. This moiety allows for a range of stereocontrolled transformations, including electrophilic additions, rearrangements, and cycloadditions, enabling the introduction of new stereocenters with high fidelity. This application note provides a detailed guide to the synthesis and application of this chiral precursor, focusing on key protocols that unlock its synthetic potential.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of the parent compound is essential for its effective application.

| Property | Value |

| IUPAC Name | 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Appearance | Off-white to white powder |

| Melting Point | ~62°C |

| Solubility | Soluble in methanol |

Synthesis of the Precursor: From D-Glucose to Tri-O-acetyl-D-glucal

The most common and stable precursor for generating D-glucal is its peracetylated form, 3,4,6-tri-O-acetyl-D-glucal. This intermediate is readily prepared from D-glucose and serves as the entry point for many of the subsequent applications.

Protocol 1: Synthesis of 3,4,6-tri-O-acetyl-D-glucal

This two-step procedure involves the initial formation of acetobromo-α-D-glucose followed by a reductive elimination.

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)

-

To a cooled (0 °C) solution of D-glucose (1 equiv.) in acetic anhydride, add perchloric acid dropwise as a catalyst.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully add a solution of red phosphorus and bromine in acetic acid to the reaction mixture.

-

Stir for several hours until the reaction is complete.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude acetobromo-α-D-glucose, which can be used in the next step without further purification.

Step 2: Reductive Elimination to form 3,4,6-tri-O-acetyl-D-glucal

-

Dissolve the crude acetobromo-α-D-glucose in a mixture of acetic acid and water.

-

Add activated zinc dust to the solution in portions while maintaining vigorous stirring.

-

The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

-

After the addition is complete, continue stirring for 2-3 hours.

-

Filter the reaction mixture to remove excess zinc and dilute the filtrate with water.

-

Extract the product with an organic solvent, and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,4,6-tri-O-acetyl-D-glucal.

Deprotection to 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-glucal)

The acetyl protecting groups can be readily removed to yield the free diol.

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until complete deacetylation.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain D-glucal.

Key Applications and Protocols

The true synthetic power of 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol lies in the diverse and stereocontrolled reactions of its double bond. The following protocols highlight some of the most impactful transformations. For these reactions, the acetylated form (tri-O-acetyl-D-glucal) is typically used to enhance stability and solubility in organic solvents.

Application 1: Stereoselective Epoxidation

The enol ether of glycals can be stereoselectively epoxidized to form glycal epoxides, which are versatile intermediates for the synthesis of various glycosides and amino sugars.[3][4]

Diagram 1: Epoxidation of Tri-O-acetyl-D-glucal.

Protocol 2: Epoxidation of Tri-O-acetyl-D-glucal

-

Dissolve tri-O-acetyl-D-glucal (1 equiv.) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of dimethyldioxirane (DMDO) in acetone or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv.) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if using m-CPBA).

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the glycal epoxide.

The resulting epoxide can then be opened by a variety of nucleophiles (alcohols, amines, etc.) in the presence of a Lewis acid to afford 2-deoxyglycosides with high stereocontrol.

Application 2: Diastereoselective Dihydroxylation

The double bond of glycals can be dihydroxylated to introduce two new hydroxyl groups, creating a polyhydroxylated pyran ring. The stereochemical outcome of this reaction can often be controlled by the choice of reagents.[5][6]

Diagram 2: Dihydroxylation of Tri-O-acetyl-D-glucal.

Protocol 3: Upjohn Dihydroxylation of Tri-O-acetyl-D-glucal

-

Dissolve tri-O-acetyl-D-glucal (1 equiv.) in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) (1.5 equiv.) as the co-oxidant.

-

Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% solution in toluene).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting diol can be purified by column chromatography.

This reaction typically proceeds with syn-dihydroxylation, and the facial selectivity can be influenced by the existing stereocenters in the glycal.

Application 3: The Ferrier Rearrangement

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. It involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to an allylic rearrangement and the formation of a new glycosidic bond.[7][8][9]

Diagram 3: The Ferrier Rearrangement of Tri-O-acetyl-D-glucal.

Protocol 4: Ferrier Rearrangement for O-Glycoside Synthesis

-

Dissolve tri-O-acetyl-D-glucal (1 equiv.) and the desired alcohol nucleophile (1.5-2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-1 equiv.), dropwise.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of a base (e.g., triethylamine or pyridine).

-

Dilute the mixture with the organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting 2,3-unsaturated glycoside by column chromatography.

The Ferrier rearrangement is highly versatile and can be used with a wide range of nucleophiles, including alcohols, thiols, and carbon nucleophiles, providing access to a diverse library of chiral building blocks.[10]

Conclusion

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, in its protected glycal form, is a cornerstone of modern asymmetric synthesis. Its ready availability from natural sugars and the rich chemistry of its enol ether functionality make it an invaluable chiral precursor for the construction of complex molecular architectures. The protocols detailed in this application note for epoxidation, dihydroxylation, and the Ferrier rearrangement provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile building block, paving the way for the discovery and development of new therapeutic agents.

References

-

Tompkins, T. C., & Gross, P. H. (1990). Syntheses of amino sugars from tri-O-acetyl-D-glucal via epoxides. The Journal of Organic Chemistry, 55(23), 5925-5930. Available at: [Link]

-

Gummadova, F., et al. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society, 139(39), 13681–13684. Available at: [Link]

-

Blackham, G. L., & Kristufek, S. L. (2023). Synthesis of poly(3-keto-d-glucal) via conjugate addition polymerization. Polymer Chemistry, 14(36), 4275-4280. Available at: [Link]

-

Praly, J. P., et al. (2015). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of Organic Chemistry, 80(1), 379-386. Available at: [Link]

-

Sun, S., et al. (2020). Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides. Angewandte Chemie International Edition, 59(31), 12769-12774. Available at: [Link]

-

Das, S., et al. (2007). An Efficient Stereoselective Dihydroxylation of Glycals using a Bimetallic System, RuCl3/CeCl3/NaIO4. The Journal of Organic Chemistry, 72(22), 8585-8588. Available at: [Link]

-

Wan, Q., et al. (2021). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 26(21), 6430. Available at: [Link]

-

Kumar, P., et al. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. Beilstein Journal of Organic Chemistry, 10, 239-244. Available at: [Link]

-

Singh, V., et al. (2022). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 7(30), 26369-26382. Available at: [Link]

-

Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458. Available at: [Link]

-

Iddon, B., et al. (1987). The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination. Journal of the Chemical Society, Chemical Communications, (1), 27-28. Available at: [Link]

-

van der Vorm, S., et al. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. Organic Letters, 20(7), 1930-1933. Available at: [Link]

- Crotti, P., et al. (2002). A new, efficient and regioselective synthesis of 3,6-di-O-acetyl-D-glucal. Tetrahedron, 58(30), 6069-6091.

-

Horwitz, M. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. Synthesis Workshop. Available at: [Link]

-

Di Bussolo, V., et al. (2019). One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. Molecules, 24(1), 137. Available at: [Link]

-

Ferrier rearrangement. (2023, November 29). In Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2017, May 24). D- and L- Notation For Sugars. Master Organic Chemistry. Available at: [Link]

-

Paquette, L. A., & Gugelchuk, M. M. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers. Available at: [Link]

-

Zhang, H., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Chemical Science, 15(27), 10185-10192. Available at: [Link]

-

Dihydroxylation. (2023, December 19). In Wikipedia. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

-

Grynkiewicz, G., & Priebe, W. (1995). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Carbohydrate research, 273(2), 163–171. Available at: [Link]

-

Shamim, A. (2017). Functionalization of 3,4,6-tri-O-acetyl-D-glucal via Click Chemistry and Palladium Catalyzed Cross Coupling Reactions (Doctoral dissertation, National University of Sciences and Technology, Islamabad). Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 291-306. Available at: [Link]

-

Qi, C., et al. (2023). Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv. Available at: [Link]

-

Carretero, J. C., et al. (2003). Diastereoselective dihydroxylation reactions. Chemical Society Reviews, 32(1), 29-38. Available at: [Link]

-

J Chemistry. (2019, March 14). Sharpless asymmetric epoxidation trick | Reagents Part-2 for CSIR-NET GATE IIT JAM 2019 [Video]. YouTube. Available at: [Link]

-

Synthesis Workshop. (2023, October 6). Enantioselective Total Synthesis of (+)-Pedrolide with Marlene Fadel [Video]. YouTube. Available at: [Link]

-

Wolfrom, M. L., & Thompson, A. (1963). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 43, 1. Available at: [Link]

-

Cozzi, F., & Benfatti, F. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Molecules, 27(7), 2197. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iron‐Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 8. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Glucal Synthesis

Welcome to the technical support center for D-Glucal synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their D-Glucal preparations. D-Glucal and its derivatives are invaluable chiral building blocks and intermediates in the synthesis of complex carbohydrates, glycosides, and numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] However, its synthesis can present challenges that impact reaction efficiency and final yield.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in the reaction's mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of D-Glucal, particularly when using the common method involving reductive elimination of a glycosyl halide.

Q1: My overall yield of Tri-O-acetyl-D-glucal is consistently low. What are the most likely causes?

Low yield is a frequent issue that can often be traced back to two critical stages: the formation of the glycosyl halide intermediate and the subsequent reductive elimination step.

Potential Cause 1: Decomposition of the Acetobromo-α-D-glucose Intermediate The glycosyl halide intermediate (e.g., acetobromoglucose) is notoriously unstable and sensitive to moisture.[3][4] Any delay between its synthesis and its use in the elimination step can lead to significant degradation, drastically reducing the amount of starting material available for the final conversion to D-Glucal.

Recommended Action:

-

Immediate Use: The glycosyl bromide should be used immediately after it is prepared and isolated.[3] Avoid storing this intermediate.

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents to prevent hydrolysis of the halide.[4] The intrinsic sensitivity of glycosyl halides to moisture is always a concern.[4]

-

Temperature Control: During its formation, maintain the recommended temperature (e.g., 0°C) to minimize side reactions and decomposition.

Potential Cause 2: Inefficient Reductive Elimination The efficiency of the zinc-mediated reduction is paramount. The activity of the zinc and the pH of the reaction medium are critical variables.

Recommended Action:

-

Activate Zinc: Use freshly activated zinc dust. You can activate zinc by washing it with dilute HCl, followed by water, ethanol, and ether, and then drying it under a vacuum. This removes the passivating layer of zinc oxide from its surface.

-

Maintain pH: The classic Fischer-Zach method relies on a reductive elimination mechanism that is sensitive to pH. It's often performed in an acetic acid medium buffered with sodium acetate or using a buffer like sodium dihydrogen phosphate (NaH2PO4). This maintains the acidic environment required for the reaction to proceed while preventing conditions that are so harsh they lead to product degradation.

Troubleshooting Decision Workflow The following diagram illustrates a logical workflow for diagnosing the cause of low yield.

Caption: A decision tree for troubleshooting low D-Glucal yields.

Q2: I'm observing significant byproduct formation in my reaction. How can I improve the selectivity?

Byproduct formation is typically a result of incomplete reactions in the preliminary steps or side reactions occurring during the elimination phase.

Potential Cause 1: Incomplete Acetylation of D-Glucose If the initial peracetylation of D-glucose is not complete, you will carry a mixture of partially acetylated sugars into the subsequent steps, leading to a complex mixture of brominated species and, ultimately, unwanted byproducts.

Recommended Action:

-

Monitor with TLC: Monitor the acetylation reaction using Thin-Layer Chromatography (TLC) until all starting material is consumed.

-

Sufficient Reagents: Ensure a slight excess of acetic anhydride and an adequate amount of catalyst (e.g., perchloric acid) are used to drive the reaction to completion.

Potential Cause 2: Side Reactions During Elimination Besides the desired 1,2-elimination, other reaction pathways can compete, especially if the reaction conditions are not optimal.

Recommended Action:

-

Control Temperature: The reductive elimination is typically exothermic. Maintain the reaction temperature as specified in the protocol to minimize side reactions.

-

Stoichiometry of Zinc: Use the correct stoichiometry of zinc dust. A large excess can sometimes lead to over-reduction or other undesired reactions.

Table 1: Troubleshooting Summary

| Symptom | Potential Cause | Recommended Action |

| Low Overall Yield | 1. Glycosyl halide instability.[3] 2. Inactive zinc dust. 3. Incorrect pH. | 1. Use the halide intermediate immediately.[3] 2. Use freshly activated zinc. 3. Use a buffered solvent system (e.g., AcOH/NaOAc or Acetone/NaH2PO4). |

| Reaction Stalls | 1. Presence of moisture.[4] 2. Poor quality reagents. | 1. Ensure all reagents and solvents are anhydrous. 2. Use fresh, high-purity reagents. |

| Significant Byproducts | 1. Incomplete acetylation of glucose. 2. Non-optimal elimination conditions. | 1. Monitor acetylation by TLC to ensure completion. 2. Maintain strict temperature control during the elimination step. |

| Difficult Purification | Product co-elutes with impurities. | Adjust the solvent polarity for column chromatography (e.g., switch from ethyl acetate/hexane to a system with dichloromethane). |

Key Synthesis Protocol: Tri-O-acetyl-D-glucal from D-Glucose

This protocol is based on the well-established Fischer-Zach method, which involves three main stages.

Sources

Dihydropyran Synthesis Technical Support Center

Welcome to the technical support center for dihydropyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing dihydropyran scaffolds in their work. The synthesis of these valuable heterocyclic compounds, often via hetero-Diels-Alder reactions, is powerful but can be prone to specific side reactions that impact yield, purity, and stereoselectivity.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab. We will explore the causality behind these issues and offer field-proven, step-by-step protocols to help you optimize your reactions and achieve your synthetic goals.

Part 1: Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address the most common issues observed during dihydropyran synthesis, particularly through the inverse-electron-demand hetero-Diels-Alder (IED HDA) reaction of α,β-unsaturated carbonyls with vinyl ethers.

Problem 1: Low to No Yield of Dihydropyran; Formation of a Tacky, Insoluble Polymer.

Q: My reaction is consuming starting materials, but instead of the desired dihydropyran, I am isolating a polymeric substance. What is happening and how can I fix it?

A: This is a classic and frequent issue in dihydropyran synthesis, almost always pointing to the cationic polymerization of the electron-rich vinyl ether .[1][2]

Causality: Vinyl ethers are highly susceptible to polymerization initiated by trace acidic impurities or by the catalyst itself. Strong Brønsted acids (proton donors like HCl, H₂SO₄) or overly aggressive Lewis acids (electron-pair acceptors like AlCl₃) can readily protonate the vinyl ether's double bond.[3][4] This generates a stabilized carbocation which then rapidly adds to another molecule of the vinyl ether, initiating a chain-growth polymerization that outcompetes the desired cycloaddition.

Troubleshooting Protocol:

-

Reagent Purity Check:

-

Vinyl Ether: Ensure your vinyl ether is freshly distilled and passed through a short plug of basic alumina immediately before use to remove any acidic impurities and inhibitors.

-

Solvent: Use anhydrous, non-protic solvents. Dichloromethane is a common choice and should be freshly distilled from CaH₂.[5] Trace water can hydrolyze Lewis acids to generate strong Brønsted acids.

-

Carbonyl Compound: Ensure the α,β-unsaturated carbonyl partner is pure and free of acidic residue from its synthesis or purification.

-

-

Catalyst Selection & Optimization: The choice of acid catalyst is critical. The goal is to activate the carbonyl compound for cycloaddition without being acidic enough to trigger polymerization.

-

Avoid Strong Brønsted Acids: Do not use acids like PTSA, H₂SO₄, or HCl unless you have a specific substrate that is known to be compatible.

-

Favor Milder Lewis Acids: Lewis acids that coordinate to the carbonyl oxygen are preferable. Start with a milder Lewis acid like TMSOTf, BF₃·OEt₂, or SnCl₄.[5][6] These activate the dienophile for the hetero-Diels-Alder reaction.

-

Catalyst Screening: If polymerization persists, perform a small-scale screen of different Lewis acids and catalyst loadings. A lower catalyst loading can sometimes prevent side reactions.[7]

-

-

Temperature Control:

-

Perform the reaction at a low temperature. Start at -78 °C (dry ice/acetone bath) and slowly allow the reaction to warm.[5] The activation energy for polymerization is often lower than that for the cycloaddition, so lower temperatures will favor the desired reaction pathway.

-

dot

Caption: Competing pathways: Desired cycloaddition vs. side reaction.

Problem 2: Reaction is Clean but Yield is Low; Significant Amount of Unreacted Starting Material.

Q: My TLC/GC-MS analysis shows a clean conversion to the dihydropyran product with minimal byproducts, but the reaction stalls, leaving a large portion of the starting materials unconsumed. What's causing this and how can I drive the reaction to completion?

A: This issue often points to an equilibrium process or insufficient activation of the reactants. The Diels-Alder reaction is a reversible process, and in some cases, the equilibrium may not strongly favor the product under the chosen conditions.[8]

Causality:

-

Unfavorable Equilibrium (Retro-Diels-Alder): The reverse reaction, known as the retro-hetero-Diels-Alder reaction, can become significant, especially at higher temperatures. This establishes an equilibrium between starting materials and the dihydropyran adduct.

-

Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid may not be sufficiently activating the α,β-unsaturated carbonyl compound, leading to a slow reaction rate that appears to have stalled.

-

Poor Orbital Overlap: The electronic properties of your specific diene and dienophile may not be ideally matched for a rapid reaction. The reaction is generally fastest with an electron-rich diene (the vinyl ether) and an electron-poor dienophile (the carbonyl).[9][10]

Troubleshooting Protocol:

-

Increase Reactant Concentration: Le Chatelier's principle is your ally. Doubling the concentration of the reactants can help shift the equilibrium towards the product side. If one reagent is significantly more expensive, consider using an excess of the cheaper partner (often the vinyl ether).

-

Re-evaluate Catalyst Choice:

-

If you started with a very mild catalyst (e.g., a weak Lewis acid), consider moving to a slightly stronger one. For instance, if TMSOTf was ineffective, you might try Sc(OTf)₃ or Yb(OTf)₃, which are known to be powerful yet often clean Lewis acid catalysts for this transformation.

-

Ensure the catalyst is active. Some solid Lewis acids can be deactivated by atmospheric moisture. Use a freshly opened bottle or dry the catalyst under vacuum before use.

-

-

Optimize Temperature Profile:

-

While high temperatures can favor the retro-reaction, sometimes a moderate increase in temperature is needed to overcome the activation energy. If the reaction was performed at -78 °C, try running it at -40 °C or 0 °C.

-

A "temperature ramp" can be effective. Start the reaction cold to ensure controlled initiation, then slowly warm it to room temperature over several hours to drive it to completion.

-

-

Solvent Effects: The reaction rate can be influenced by the solvent.[8][11][12] While non-polar solvents like dichloromethane or toluene are common, polar aprotic solvents can sometimes accelerate Diels-Alder reactions.[8] Consider screening solvents like THF or acetonitrile, but be mindful that this can also affect side reactions.[13]

dot

Caption: Decision tree for troubleshooting low dihydropyran yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a Lewis acid and a Brønsted acid catalyst in this reaction, and how do I choose?

A: The distinction lies in their mode of action. A Brønsted-Lowry acid is a proton (H⁺) donor, while a Lewis acid is an electron-pair acceptor.[4][14]

-

Brønsted Acid Catalysis: A Brønsted acid protonates the carbonyl oxygen of the α,β-unsaturated system. This makes the carbonyl group more electron-withdrawing, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the vinyl ether's Highest Occupied Molecular Orbital (HOMO).[10] However, as discussed, this proton can easily initiate polymerization of the vinyl ether.[1]

-

Lewis Acid Catalysis: A Lewis acid coordinates to the lone pair of the carbonyl oxygen.[3] This also makes the carbonyl more electron-withdrawing and activates the dienophile, but often in a more controlled and less aggressive manner than a free proton.[15]

How to Choose: For sensitive substrates, especially those involving electron-rich vinyl ethers, always start with a Lewis acid .[5][6] They offer a better balance of activation and side-reaction suppression. Brønsted acids should only be used when literature precedent for your specific substrate class suggests they are effective and non-problematic.

| Catalyst Type | Mechanism | Pros | Cons | Typical Examples |

| Brønsted Acid | Protonates carbonyl oxygen | Inexpensive, simple | High risk of vinyl ether polymerization | p-TsOH, H₂SO₄, HCl |

| Lewis Acid | Coordinates to carbonyl oxygen | High activation, good control, tunable | More expensive, moisture sensitive | BF₃·OEt₂, TMSOTf, SnCl₄, Sc(OTf)₃ |

Q2: My reaction produces a mixture of stereoisomers (endo/exo or cis/trans). How can I improve the diastereoselectivity?

A: Diastereoselectivity in Diels-Alder reactions is governed by the geometry of the transition state.[8] The endo product is often kinetically favored due to secondary orbital interactions, a principle known as the Alder Endo Rule.[8] However, the exo product is usually thermodynamically more stable.

Methods to Improve Diastereoselectivity:

-

Lower the Temperature: To favor the kinetic product (endo), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C or -100 °C).[5] If you are getting the kinetic product but desire the thermodynamic one, carefully warming the reaction may allow for equilibration to the more stable isomer.

-

Choice of Lewis Acid: Bulky Lewis acids can create a more sterically hindered transition state, which can favor the formation of one diastereomer over another. Screening different Lewis acids (e.g., comparing TMSOTf to a bulkier aluminum-based Lewis acid) can reveal dramatic differences in selectivity.

-

Solvent Choice: Solvent polarity can influence the stability of the transition states.[8][11][12] While there is no universal rule, it is an important parameter to screen. A study on cyclopentadiene reactions showed that solvent hydrogen bond donation ability was a key factor for some dienophiles.[12]

Q3: Can the α,β-unsaturated carbonyl starting material react with itself?

A: Yes, this is a known side reaction called homo-Diels-Alder dimerization .[16] In this process, one molecule of the enone acts as the diene component while another acts as the dienophile. This is more likely to occur under thermal conditions or with highly reactive enones, especially when the intended dienophile (the vinyl ether) is slow to react.

Mitigation Strategies:

-

Use an Excess of the Vinyl Ether: To favor the desired hetero-Diels-Alder pathway, use a 1.5 to 3-fold excess of the vinyl ether. This increases the probability of the enone encountering a vinyl ether molecule before it can encounter another enone.

-

Slow Addition: Add the enone slowly via syringe pump to a solution of the catalyst and the vinyl ether. This keeps the instantaneous concentration of the enone low, minimizing its self-reaction.

-

Catalytic Conditions: Lewis acid catalysis at low temperatures generally favors the cross-cycloaddition over the thermal self-reaction.

References

-

Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Diels–Alder reaction. Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

-

The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

-

Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

-

2,3-dihydropyran. Organic Syntheses Procedure. Available at: [Link]

-

Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]

-

Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. Available at: [Link]

-

Hetero-Diels-Alder Reactions. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]

-

Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

-

Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH. Available at: [Link]

-

From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC - PubMed Central. Available at: [Link]

-

enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]

-

ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- A process for preparing dihydropyran and its use as protective agent. Google Patents.

-

A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

A Versatile Strategy for the Synthesis of 2,6-Disubstituted Dihydropyranones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Effects of vinyl ethers upon radical polymerizations. ResearchGate. Available at: [Link]

-

Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC - NIH. Available at: [Link]

-

Lewis Acid vs Bronsted Acid. BYJU'S. Available at: [Link]

-

Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. YouTube. Available at: [Link]

-

Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available at: [Link]

-

Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. Available at: [Link]

-

Why do we differentiate between Brønsted–Lowry and Lewis acids/bases?. Reddit. Available at: [Link]

-

Polyphosphazene. Wikipedia. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diels-Alder Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Troubleshooting Peak Splitting in NMR of Pyran Compounds

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pyran-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with peak splitting in their NMR spectra. Pyran rings, central to many carbohydrates and bioactive molecules, often exhibit complex and unexpected splitting patterns due to their unique conformational dynamics. This resource provides in-depth, question-and-answer-based troubleshooting to help you decipher these complexities, ensuring accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Peak Splitting Issues

Question 1: Why are the peaks for my pyran protons broader than expected, or showing poorly resolved splitting?

This is a common observation and often points towards conformational dynamics occurring on the NMR timescale. The pyran ring is not static; it exists in a dynamic equilibrium between different conformations, most commonly chair and boat/skew-boat forms.

-

Causality: If the rate of interconversion between these conformers is comparable to the NMR frequency difference between the signals for a proton in each state, it leads to coalescence and signal broadening. At room temperature, many substituted pyrans are in this intermediate exchange regime.

-

Troubleshooting Protocol:

-

Variable Temperature (VT) NMR: This is the most direct way to investigate conformational dynamics.

-

Lowering the Temperature: Cooling the sample slows down the rate of conformational exchange. This can "freeze out" the individual conformers, leading to sharp, well-resolved signals for each distinct species. Be mindful of solvent freezing points.

-

Increasing the Temperature: Heating the sample can accelerate the exchange, pushing it into the fast-exchange regime. This results in a single, sharp, time-averaged signal for each proton, which can simplify the spectrum, although some coupling information might be lost.[1][2]

-

-

Solvent Change: The polarity and viscosity of the solvent can influence the conformational equilibrium and the rate of exchange.[3][4][5][6] Experiment with a range of deuterated solvents (e.g., from non-polar benzene-d6 to polar DMSO-d6) to see if the resolution improves.

-

Question 2: I'm seeing more peaks than expected for my pyran compound. Is it an impurity?

While impurities are always a possibility, the presence of multiple conformers in slow exchange on the NMR timescale can also lead to a duplication of signals.[7]

-

Causality: If the energy barrier between conformers is high enough, and the rate of interconversion is slow, the NMR experiment will detect each conformer as a separate species, effectively doubling (or more) the number of expected peaks. This is particularly common in highly substituted or sterically hindered pyran systems.

-

Troubleshooting Workflow:

Caption: Workflow for diagnosing unexpected peaks.

Section 2: Complex & Non-First-Order Splitting

Question 3: The splitting patterns in the pyran ring region are complex and don't follow the simple n+1 rule. What's happening?

This phenomenon, known as second-order or strong coupling, occurs when the chemical shift difference (Δν in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J in Hz). In such cases, the simple n+1 rule breaks down, leading to distorted multiplets and "roofing" effects.[8]

-

Causality: The protons in a pyran ring often have similar chemical environments, leading to small Δν values. This is especially true for the protons on the C2, C3, and C4 positions. When Δν/J is small (typically < 10), second-order effects become significant.

-

Troubleshooting Strategies:

| Strategy | Principle | Expected Outcome |

| Increase Magnetic Field Strength | The chemical shift difference (Δν) in Hz is directly proportional to the spectrometer's field strength, while the coupling constant (J) remains the same. | Increasing the field strength (e.g., from 400 MHz to 600 MHz) increases the Δν/J ratio, simplifying the spectrum towards a first-order appearance. |

| Change Solvent | Solvents can induce changes in chemical shifts due to anisotropic effects or by altering the molecular conformation.[3][4][6] | A different solvent may increase the separation between coupled protons, resolving the second-order effects. |

| 2D J-Resolved Spectroscopy | This experiment separates chemical shifts and coupling constants onto two different axes. | The projection onto the F2 axis provides a "proton-decoupled" proton spectrum, where each multiplet collapses into a singlet at its chemical shift. The coupling information can be analyzed from the F1 axis. |

Question 4: The coupling constants for my anomeric proton seem unusual. How can I interpret this?

The anomeric proton (H1) is particularly sensitive to stereoelectronic effects, namely the anomeric effect . This effect describes the tendency of an electronegative substituent at C1 to prefer an axial orientation, even if it is sterically more demanding.[9]

-

Causality & The Karplus Equation: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[10][11][12][13]

-